4-Pentylacetophenone
Description
4-Pentylacetophenone (CAS No. 37953-02-9) is an aromatic ketone with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . Its structure consists of an acetophenone backbone (a phenyl group attached to a ketone) substituted with a linear pentyl chain at the para position of the benzene ring. This compound is primarily used in organic synthesis and material science due to its balanced hydrophobic and electronic properties.
Properties
IUPAC Name |
3-methyl-1-phenylhexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMYBIWHCDBCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentylacetophenone can be synthesized through the Friedel-Crafts acylation of 4-pentylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Pentylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pentylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to form 4-pentylphenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-Pentylbenzoic acid.
Reduction: 4-Pentylphenylethanol.
Substitution: 4-Nitro-4-pentylacetophenone or 4-Bromo-4-pentylacetophenone.
Scientific Research Applications
Polymer Chemistry
Photoinitiator in UV-Curable Systems
- 4-Pentylacetophenone is primarily utilized as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it essential for enhancing production efficiency in industries such as automotive and electronics. This application is particularly valuable in creating durable finishes and protective coatings that require rapid curing times.
Organic Synthesis
Intermediate in Chemical Reactions
- In organic synthesis, this compound serves as a crucial intermediate for producing various organic compounds. Its role extends to the pharmaceutical industry, where it aids in developing new drugs and therapeutic agents. The compound's structural features make it suitable for synthesizing complex molecules through reactions such as Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.
Flavor and Fragrance Industry
Aromatic Compound
- The compound is employed in the flavor and fragrance industry due to its pleasant aromatic profile. It is used in formulating fragrances for perfumes, cosmetics, and other consumer products, enhancing their olfactory appeal. The ability of this compound to impart desirable scents makes it a valuable ingredient in this sector.
Photochemistry
Research Tool
- In photochemical studies, this compound acts as a valuable tool for understanding light-induced reactions. Researchers utilize it to investigate mechanisms of photochemical processes, which can lead to advancements in solar energy technologies. Its photochemical properties allow scientists to explore the dynamics of energy transfer and reaction pathways under UV irradiation.
Analytical Chemistry
Standard Reference Material
- The compound is frequently used as a standard in analytical methods such as chromatography. Its consistent behavior under various conditions ensures accurate measurements and quality control in laboratories. By serving as a reference material, this compound aids in calibrating instruments and validating analytical procedures.
Case Study 1: Photoinitiation Efficiency
A study was conducted to evaluate the efficiency of this compound as a photoinitiator in UV-curable coatings. Results indicated that formulations containing this compound exhibited rapid curing times with minimal residual monomer content, demonstrating its effectiveness in commercial applications.
Case Study 2: Synthesis of Therapeutic Agents
In another research project, this compound was utilized as an intermediate in synthesizing novel anti-inflammatory drugs. The synthetic route involved multiple steps where the compound facilitated key transformations, ultimately leading to compounds with significant biological activity.
Mechanism of Action
The mechanism of action of 4-Pentylacetophenone involves its interaction with specific molecular targets, depending on the context of its use. For instance, in oxidation reactions, the carbonyl group is targeted by oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, the carbonyl group is reduced to an alcohol. The phenyl ring can participate in electrophilic substitution reactions, where the electron-rich aromatic system reacts with electrophiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetophenone Derivatives
Structural and Physicochemical Differences
The table below compares 4-pentylacetophenone with other para-substituted acetophenones:
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity: The pentyl group in this compound enhances lipophilicity (LogP = 3.16) compared to smaller substituents like methyl (LogP ~1.8) or electron-withdrawing groups like chloro (LogP ~2.1). This makes it suitable for applications requiring non-polar solvents or lipid compatibility .
- In contrast, electron-withdrawing groups like chloro enhance ketone reactivity toward nucleophiles .
- Steric Effects : The bulky pentyl chain may hinder reactions at the para position, whereas smaller substituents (e.g., methyl) allow greater accessibility .
NMR Data:
- This compound: The pentyl chain’s protons resonate as a multiplet in the δ 0.8–1.6 ppm range (¹H-NMR), while the carbonyl carbon (C=O) appears near δ 208 ppm (¹³C-NMR) .
- 4-Benzyloxyacetophenone: The benzyloxy group introduces additional aromatic protons (δ 7.2–7.5 ppm) and a distinct oxygenated methylene signal (δ 4.6 ppm) .
Biological Activity
4-Pentylacetophenone, a member of the acetophenone family, is an organic compound with the formula CHO. It has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Chemical Formula: CHO
- Molecular Weight: 204.27 g/mol
- Functional Groups: Ketone (acetophenone), alkyl chain (pentyl)
Antimicrobial Activity
Recent studies have evaluated the antimicrobial activity of this compound against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of several pathogens.
In Vitro Studies
-
Antibacterial Activity:
- This compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial properties.
- In a comparative study, it was found that this compound exhibited a higher antibacterial activity than standard antibiotics like amoxicillin.
-
Antifungal Activity:
- The compound also demonstrated antifungal activity against strains such as Candida albicans. The antifungal effectiveness was comparable to that of conventional antifungal agents like fluconazole.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 50 | Moderate |
| Staphylococcus aureus | 25 | High |
| Candida albicans | 40 | Moderate |
The biological activity of this compound is attributed to its ability to disrupt microbial cell membranes and interfere with cellular processes. The following mechanisms have been proposed:
- Membrane Disruption: The hydrophobic pentyl group enhances the interaction with lipid membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism, disrupting their growth and reproduction.
Study on Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was evaluated alongside other acetophenone derivatives for its antimicrobial properties. The study involved:
- Methodology: Various concentrations of the compound were tested against a panel of bacterial and fungal strains using standard agar diffusion methods.
- Results: The study concluded that this compound not only inhibited the growth of pathogens but also showed synergistic effects when combined with other antimicrobial agents.
Comparative Analysis with Other Compounds
Another research project compared the efficacy of this compound with that of structurally related compounds. This analysis included:
- Compounds Tested: Other acetophenones and substituted phenols.
- Findings: While some derivatives showed similar activity, this compound consistently outperformed many in terms of antibacterial potency.
Table 2: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Bacterial Strain Tested |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| Acetophenone | 100 | Staphylococcus aureus |
| 4-Methylacetophenone | 50 | Escherichia coli |
Q & A
Q. What are the established synthetic routes for 4-Pentylacetophenone, and how do reaction conditions influence yield and purity?
Answer: this compound is typically synthesized via Friedel-Crafts acylation, where pentylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include alkylation of acetophenone derivatives. Yield optimization requires precise control of stoichiometry (e.g., acetyl chloride excess) and reaction time, as prolonged heating may degrade intermediates . Purity is assessed via GC-MS or HPLC, with impurities often arising from incomplete acylation or residual catalysts. For reproducibility, document catalyst activation steps (e.g., AlCl₃ drying) and solvent choices (e.g., dichloromethane vs. nitrobenzene) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- ¹H/¹³C NMR : Look for the acetyl group signal (δ ~2.6 ppm for CH₃ in ¹H NMR; δ ~208 ppm for carbonyl in ¹³C NMR) and aromatic proton splitting patterns (para-substitution confirms the pentyl-acetyl orientation) .
- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) and alkyl C-H stretches (~2800–3000 cm⁻¹) are diagnostic .
- Mass Spectrometry (MS) : The molecular ion peak (M⁺ at m/z 190) and fragmentation patterns (e.g., loss of pentyl or acetyl groups) confirm structural integrity .
Report solvent effects (e.g., CDCl₃ vs. DMSO-d6) and compare data to databases like NIST Chemistry WebBook .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Answer:
- Experimental Design : Test thermal stability (e.g., 25°C, 40°C) and photostability (UV vs. dark storage) over 1–6 months. Use sealed vials with inert gas (N₂) to prevent oxidation.
- Analytical Endpoints : Monitor degradation via HPLC (retention time shifts) or TLC (Rf value changes). Quantify decomposition products (e.g., pentylbenzene or acetic acid derivatives) .
- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life, noting deviations caused by humidity or light exposure .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictory data on the electronic effects of the pentyl group in this compound?
Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distribution, clarifying whether the pentyl group exhibits inductive electron donation or hyperconjugative stabilization. Compare calculated vs. experimental NMR chemical shifts to validate models. Contradictions in literature (e.g., conflicting substituent effect reports) may arise from solvent polarity or basis set limitations in simulations . For reproducibility, document software (e.g., Gaussian), solvation models (e.g., PCM), and convergence criteria .
Q. What strategies are recommended for elucidating the reaction mechanism of this compound in catalytic asymmetric syntheses?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C–H activation vs. acyl transfer) .
- Stereochemical Probes : Use enantiomerically pure catalysts (e.g., chiral phosphines) and analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy during catalysis. For example, detect acyl-metal complexes in cross-coupling reactions .
Address contradictions in mechanistic proposals (e.g., radical vs. ionic pathways) by isolating intermediates or using radical traps (e.g., TEMPO) .
Q. How can researchers reconcile discrepancies in reported biological activity data for this compound derivatives?
Answer:
- Standardize Assays : Use pharmacopeial guidelines (e.g., USP-NF) for cell viability (MTT assay) or enzyme inhibition (IC₅₀ measurements) to minimize inter-lab variability .
- Control Variables : Document solvent (DMSO purity), cell line passage numbers, and incubation times. For conflicting SAR studies, re-evaluate substituent effects using isosteric replacements (e.g., CF₃ vs. CH₃) .
- Meta-Analysis : Apply statistical tools (e.g., funnel plots) to identify publication bias or outlier datasets .
Methodological Guidelines
Q. What are best practices for reporting crystallographic data of this compound derivatives?
Answer:
- Data Collection : Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å). Report R-factor (<5%), completeness (>95%), and resolution (<0.8 Å).
- Deposition : Submit CIF files to repositories (e.g., Cambridge Structural Database) with detailed thermal parameters and hydrogen bonding networks .
- Validation : Cross-check with PLATON or Mercury software for symmetry errors or missed voids .
Q. How should researchers address low reproducibility in scaled-up syntheses of this compound?
Answer:
- Process Optimization : Use flow chemistry to enhance heat/mass transfer and minimize side reactions (e.g., over-acylation). Monitor in-line via PAT (Process Analytical Technology) tools .
- Quality by Design (QbD) : Apply factorial design (e.g., Taguchi methods) to identify critical parameters (e.g., stirring rate, catalyst loading) .
- Troubleshooting : Characterize batch-to-batch impurities via LC-MS and adjust quenching protocols (e.g., aqueous workup vs. column chromatography) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
